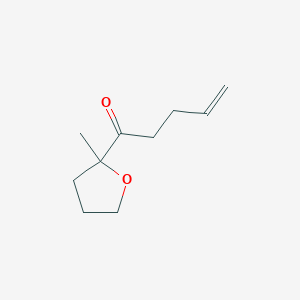

1-(2-Methyloxolan-2-yl)pent-4-en-1-one

Description

1-(2-Methyloxolan-2-yl)pent-4-en-1-one (CAS: EN300-378487) is a cyclic ether ketone featuring a 2-methyloxolane (tetrahydrofuran derivative) ring attached to a pent-4-en-1-one backbone. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 225.29 g/mol . The compound is listed in catalogs as a building block for organic synthesis, indicating its utility as an intermediate in pharmaceuticals, agrochemicals, or fragrance development . The oxolane ring enhances solubility in organic solvents, while the α,β-unsaturated ketone moiety confers reactivity toward nucleophilic additions or cycloadditions.

Properties

IUPAC Name |

1-(2-methyloxolan-2-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-4-6-9(11)10(2)7-5-8-12-10/h3H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKUOKUPNXYDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methyloxolan-2-yl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methyloxolane with pent-4-en-1-one under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

1-(2-Methyloxolan-2-yl)pent-4-en-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyloxolan-2-yl)pent-4-en-1-one has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methyloxolan-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(2-Methyloxolan-2-yl)pent-4-en-1-one and analogous compounds:

Key Observations:

- Cyclohexene vs. Oxolane Rings: The cyclohexene derivative () exhibits higher lipophilicity due to its non-polar cyclohexene ring, making it suitable for fragrance applications. In contrast, the oxolane ring in the target compound enhances polarity and solubility in polar aprotic solvents .

- Aromatic vs. Heterocyclic Substituents : The chlorophenyl group in 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one () increases molecular weight and confers electrophilic reactivity, favoring its use in pesticide intermediates. The indole and imidazole derivatives () are more likely to engage in hydrogen bonding or π-π stacking, relevant to drug design .

Biological Activity

1-(2-Methyloxolan-2-yl)pent-4-en-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular structure of this compound features a pentenone backbone with a methyloxolane substituent. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Table 1 summarizes the antimicrobial activity of this compound against selected pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell signaling pathways. For instance, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating significant cytotoxicity.

Enzyme Interaction

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes and proteins. It is hypothesized that the compound can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions and apoptosis in cancer cells.

Cellular Effects

In cellular studies, the compound has been shown to affect gene expression and protein synthesis, which are critical for cell survival and proliferation. These effects suggest that it may modulate pathways related to oxidative stress and inflammation, further contributing to its antimicrobial and anticancer activities.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria.

- Cancer Cell Line Studies : Research conducted at a leading cancer research institute demonstrated that treatment with this compound led to significant cell death in various cancer cell lines, including prostate and breast cancers. The study highlighted its potential as a lead compound for further drug development.

- Safety and Toxicology Assessments : Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.